molecular formula C8H6BrN B118137 5-Bromo-2-methylbenzonitrile CAS No. 156001-51-3

5-Bromo-2-methylbenzonitrile

Cat. No. B118137
M. Wt: 196.04 g/mol
InChI Key: WNVUTFDOGUGEIS-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzonitrile is a chemical compound with the molecular formula C8H6BrN . It is used in the field of chemistry as an intermediate in various reactions .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylbenzonitrile consists of a benzene ring with a bromine atom and a methyl group attached to it, along with a nitrile group . The average mass of the molecule is 196.044 Da .


Physical And Chemical Properties Analysis

5-Bromo-2-methylbenzonitrile is a solid at 20°C. It has a density of 1.5±0.1 g/cm3, a boiling point of 250.6±20.0 °C at 760 mmHg, and a flash point of 105.4±21.8 °C .

Scientific Research Applications

Spectroscopic Investigations

5-Bromo-2-methylbenzonitrile and similar compounds have been subject to spectroscopic studies. For example, 4-Bromo-3-methylbenzonitrile has been examined using Density Functional Theory (DFT) for insights into its electronic structure and vibrational properties, which are essential for understanding its behavior in various applications (Shajikumar & Raman, 2018).

Synthesis and Industrial Application

Research includes the synthesis of derivatives, such as 5-Bromo-2-isobutoxybenzonitrile, which was synthesized with an overall yield of 47.7% and is noted for its suitability for industrial preparation due to mild reaction conditions and lower cost (Meng Fan-hao, 2012).

Non-Linear Optical Properties

Studies have also been conducted on derivatives like 5-Bromo-2-methoxybenzonitrile, focusing on their non-linear optical (NLO) properties, which are significant for applications in photonics and telecommunications (A. Kumar & R. Raman, 2017).

Herbicide Resistance and Environmental Impact

Research into related compounds such as bromoxynil, a phenolic herbicide, has included studies on herbicide resistance in transgenic plants, revealing strategies for improving crop resilience (D. Stalker et al., 1988). Additionally, the environmental photodecomposition of bromoxynil and its interaction with soil organic matter have been investigated, which is crucial for understanding its ecological impact (J. Kochany et al., 1990).

Photoreactivity and Photodegradation

The photochemistry of related compounds like 5-chloro-2-hydroxybenzonitrile in aqueous solutions has been studied, revealing insights into their photoreactivity and photodegradation processes, essential for environmental safety evaluations (Florent Bonnichon et al., 1999).

Anticancer Studies

Nitrile-functionalized N-heterocyclic carbene complexes, which include benzonitrile derivatives, have been synthesized and analyzed for potential applications in anticancer therapies (H. Z. Zulikha et al., 2014).

Safety And Hazards

5-Bromo-2-methylbenzonitrile is classified as Acute Tox. 4; H302, meaning it is harmful if swallowed . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVUTFDOGUGEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514551
Record name 5-Bromo-2-methylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylbenzonitrile

CAS RN

156001-51-3
Record name 5-Bromo-2-methylbenzonitrile
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Record name 5-Bromo-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

15.2 g (0.22 mol) of sodium nitrite are heated to 70° C. in 160 ml of concentrated sulphuric acid and the solution formed is added dropwise to a solution of 26.4 g (0.2 mol) of the compound from Example XV in 400 ml of glacial acetic acid at 20° C. to 40° C. A solution of 63.1 g (0.44 mol) of copper(I) bromide in 400 ml of concentrated hydrobromic acid is added dropwise to this solution at 10° C. to 20° C. and the mixture is stirred for 0.5 hour. The reaction mixture is introduced into 11 of water, the precipitate which has separated out is filtered off with suction, washed with water and suspended in methylene chloride and the insoluble material is filtered off with suction. The filtrate is washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated to give 19.2 g of the title compound.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
63.1 g
Type
catalyst
Reaction Step Four
Yield
44.5%

Synthesis routes and methods II

Procedure details

Keep the solution of 5-amino-2-methylbenzonitrile (2.0 g, 15.1 mmol) dissolved in water (24 mL) and HBr (74%, 14.4 mL) stirring for 20 min, then the mixture was cooled to 0˜5° C., and the solution of NaNO2 (1.2 g, 17.4 mmol) in water (13.5 mL) was added. The reaction mixture was stirred for 10 min at 0˜5° C., then was warmed to 40° C. A solution of CuBr (6.5 g, 45.1 mmol) in water (36 mL) and HBr (7.2 mL) was added to the mixture, and it was stirred for 2 h. The mixture was extracted with AcOEt, and the organic layer was washed with saturated NaHCO3 solution, brine, and dried over Na2SO4. The crude product was purified by flask chromatograph (PE:EA=50:1), obtaining 2.3 g of 5-bromo-2-methylbenzonitrile as a white solid (Yield: 77%). 1H NMR (400 MHz, CDCl3): δ 7.72 (s, 1 H), 7.59 (d, J=8.0 Hz, 1 H), 7.19 (d, J=8.0 Hz, 1 H), 2.51 (s, 3 H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
13.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
36 mL
Type
solvent
Reaction Step Three
Name
Quantity
14.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Water (13.5 mL), HBr (74%, 14.4 mL) and 5-amino-2-methylbenzonitrile (2.0 g, 15.1 mmol) dissolved in water (24 mL) was added to a flask and heated to 50° C. for 20 min. Then the mixture was cooled to 0˜5° C., and a solution of NaNO2 (1.2 g, 17.4 mmol) in water was added. The reaction mixture was stirred for 10 min at 0˜5° C., then was warmed to 40° C. A solution of CuBr (6.5 g, 45.1 mmol) in water (36 mL) and HBr (7.2 mL) was added to the mixture, and refluxed for 2 h. The mixture was extracted with AcOEt, and the organic layer was washed by saturated NaHCO3 solution and brine, and dried over Na2SO4. The crude product was purified by flask chomatograph (PE:EA=50:1), obtaining 2.3 g of 5-bromo-2-methylbenzonitrile as a white solid (yield: 77%). 1H NMR (400 MHz, CDCl3) δ 7.72 (s, 1H), 7.59 (d, J=8.0 Hz, 1H), 7.19 (d, J=8.0 Hz, 1H), 2.51 (s, 3H).
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
14.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

117 g (998 mmol) of 2-methylbenzonitrile was dropped to 1000 g of a Na-X type zeolite dried powder (Zeolam type F-9 manufactured by Toyo Corp.; 100 mesh or less) while stirring under air cooling. The resulted mixed was allowed to cool, and after cooled to 50° C. or lower, to this was added 213 g (1.33 mol) of bromine, and the mixture was stirred at 80 to 85° C. for 1.5 hours, then, cooled to 15° C. or lower. This was added into mixture of 100 g of potassium carbonate, 500 ml of water and 2 L of methanol at 10° C. or lower. The mixture was stirred for 0.5 hours, then, filtrated. The filtrated residue, zeolite powder was washed with 90% methanol water (2.2L×2), the filtrate and washed solution were combined, and concentrated until the total liquid quality reached 750 ml. The resulted while crystal was filtrated, and the crystal was washed with water to obtain 162 g (826 mmol) of 5-bromo-2-methylbenzonitrile.
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB GALUN, A KALUSZYNER… - The Journal of Organic …, 1962 - ACS Publications
In order to prove the structures of IX and XI, IX was dehydrohalogenated and the product oxidized to 4-bromo-2-methylbenzophenone. This ketone has been obtained, for comparison, …
Number of citations: 15 pubs.acs.org

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